molecular formula C11H13BrO2 B13555446 4-(2-Bromo-5-methylphenyl)butanoic acid

4-(2-Bromo-5-methylphenyl)butanoic acid

Cat. No.: B13555446
M. Wt: 257.12 g/mol
InChI Key: JHSQBXQMOGSLDQ-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13BrO2. It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 2-bromo-5-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-methylphenyl)butanoic acid typically involves the bromination of 5-methylphenylbutanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-methylphenyl)butanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Bromo-5-methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-5-methylphenyl)butanoic acid
  • 4-(2-Fluoro-5-methylphenyl)butanoic acid
  • 4-(2-Iodo-5-methylphenyl)butanoic acid

Uniqueness

4-(2-Bromo-5-methylphenyl)butanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with other molecules .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

4-(2-bromo-5-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13BrO2/c1-8-5-6-10(12)9(7-8)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14)

InChI Key

JHSQBXQMOGSLDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)CCCC(=O)O

Origin of Product

United States

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